3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-19(22-23-20)25-10-12-26(13-11-25)21(28)17-4-6-18(29-3)7-5-17/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCLIDCSBRUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can modulate inflammatory responses. The presence of the piperazine moiety may enhance its interaction with biological targets involved in inflammation .
- Neurological Studies : The compound's ability to cross the blood-brain barrier makes it a candidate for investigating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in treating conditions like Alzheimer's disease .
Material Science
In material science, this compound's unique chemical structure allows it to be utilized in the development of new materials with specific properties:
- Polymer Chemistry : The incorporation of pyrazole and piperazine units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use as a monomer or additive in polymer synthesis .
- Sensors and Catalysts : Due to its electron-rich nature, this compound may find applications in sensor technology and catalysis, particularly in reactions requiring electron donation or stabilization of reactive intermediates .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a university laboratory focused on the anti-inflammatory mechanisms of this compound. In vitro assays showed that it effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Sulfonyl groups (as in Compound B) may reduce metabolic stability due to susceptibility to enzymatic reduction . Bulky substituents (e.g., naphthyl in Compound E) correlate with cytotoxic effects but compromise solubility .
- Gaps in Knowledge: Limited data exist on the target compound’s specific biological activities. Comparative studies on piperazine substituents (benzoyl vs. sulfonyl) are needed to optimize pharmacokinetics.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine is a novel synthetic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure
The compound's structure is characterized by a pyridazine core substituted with a pyrazole and a piperazine moiety. This unique arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine motifs often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to the one have demonstrated the ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. A notable study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has indicated that pyrazole derivatives can exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. One study highlighted the importance of the piperazine moiety in enhancing the antimicrobial efficacy of related compounds .
3. Anticancer Activity
There is growing interest in the anticancer potential of pyrazole-based compounds. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in breast cancer models by targeting specific signaling pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Cytokine Inhibition : By modulating inflammatory pathways, it reduces the expression of pro-inflammatory cytokines.
- DNA Interaction : Some pyrazole derivatives are known to interact with DNA, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study 1 : A series of pyrazole derivatives were tested for anti-inflammatory activity, revealing significant reductions in inflammatory markers in animal models .
- Case Study 2 : In vitro studies on antimicrobial activity showed that specific structural modifications enhanced efficacy against resistant bacterial strains .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by functionalization. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety at the 6-position of pyridazine .
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the 3,5-dimethylpyrazole group .
- Sulfonylation or acylation of the piperazine ring using reagents like 4-methoxybenzoyl chloride under anhydrous conditions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (e.g., unreacted intermediates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Diffraction (XRD) : For crystallographic confirmation of complex structures .
Q. What biological activities are associated with pyridazine-piperazine-pyrazole hybrids?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria using agar diffusion assays .
- Anticancer Potential : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Neurotransmitter Receptor Binding : Radioligand displacement assays to study interactions with serotonin or dopamine receptors .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading) .
- Computational Reaction Design : Quantum chemical calculations (e.g., DFT) to predict transition states and select optimal pathways .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Purity Verification : Re-test compounds using HPLC-MS to rule out impurity-driven artifacts .
- Assay Standardization : Use identical cell lines, incubation times, and controls across studies .
- Orthogonal Assays : Confirm activity via multiple methods (e.g., enzymatic vs. cell-based assays) .
Q. What computational strategies are effective for target identification and mechanism elucidation?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding to kinase or GPCR targets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to study stability .
- QSAR Modeling : Develop quantitative structure-activity relationships to prioritize analogs for synthesis .
Q. How to design derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., labile methoxy groups) .
- Bioisosteric Replacement : Replace sulfonyl groups with carbonyl or amide moieties to enhance solubility .
Contradiction Analysis and Experimental Design
Q. Conflicting reports on cytotoxicity: How to determine if variations arise from structural differences or assay conditions?
- Methodological Answer :
- Structural Reanalysis : Compare IC₅₀ values of analogs with minor substituent changes (e.g., methyl vs. ethyl groups) .
- Cross-Validation : Replicate assays in independent labs using standardized protocols .
- Meta-Analysis : Aggregate data from multiple studies to identify trends using statistical tools (e.g., ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
